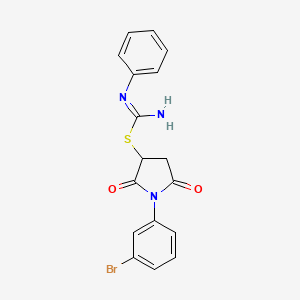![molecular formula C17H12ClNO2S2 B5037484 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is a chemical compound that has attracted considerable attention from the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. It may also exert its effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, the compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. In addition, the compound has low stability in the presence of light and air, which can affect its potency.
Orientations Futures
There are several future directions for the research and development of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a novel antimicrobial agent. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of various inflammatory diseases and pain. Furthermore, the compound could be modified to improve its solubility and stability, which would increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one involves the reaction of 4-chlorophenyl hydrazine, 5-(4-chlorophenyl)-2-furaldehyde, and allyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization and thioether formation. The yield of the final product is typically around 50%.
Applications De Recherche Scientifique
2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial, antifungal, and antitumor activities. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c1-2-9-22-17-19-14(16(20)23-17)10-13-7-8-15(21-13)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUESJYXZCQGW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5037412.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5037414.png)

![1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5037431.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)

![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)